molecular formula C11H13NO3 B14842367 2-(Cyclopropylmethoxy)-4-hydroxybenzamide

2-(Cyclopropylmethoxy)-4-hydroxybenzamide

Cat. No.: B14842367
M. Wt: 207.23 g/mol
InChI Key: QGBZVFBGWKEUBL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-hydroxybenzamide is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(Cyclopropylmethoxy)benzoic acid, which is then converted to the target compound through amidation reactions. The reaction conditions often include the use of reagents such as triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the amide group can produce amines.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-hydroxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a bioactive molecule with applications in drug development.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: It can be utilized in the synthesis of more complex organic molecules, serving as a building block in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Cyclopropylmethoxy)-4-hydroxybenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-hydroxybenzamide

InChI

InChI=1S/C11H13NO3/c12-11(14)9-4-3-8(13)5-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)

InChI Key

QGBZVFBGWKEUBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)C(=O)N

Origin of Product

United States

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